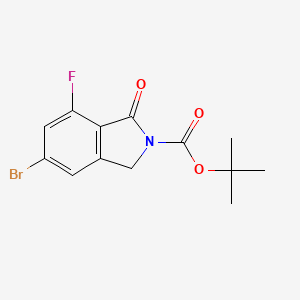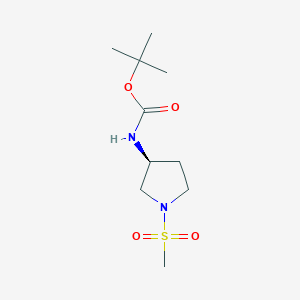
4-Bromo-5-chloro-2-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-chloro-2-nitrobenzonitrile is an organic compound with the molecular formula C7H2BrClN2O2. It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and nitro functional groups on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
4-Bromo-5-chloro-2-nitrobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-chlorobenzaldehyde with sodium cyanide in an aqueous solution. This two-step reaction first forms 4-bromo-2-chlorobenzonitrile, which is then nitrated to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. These processes use nitrating agents such as nitric acid and sulfuric acid under controlled conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Bromo-5-chloro-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like stannous chloride in the presence of hydrochloric acid.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Stannous chloride (SnCl2) and hydrochloric acid (HCl) are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms under appropriate conditions.
Major Products
Reduction: The major product of the reduction reaction is 4-amino-5-chloro-2-nitrobenzonitrile.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
科学的研究の応用
4-Bromo-5-chloro-2-nitrobenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-bromo-5-chloro-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
4-Bromo-2-chlorobenzonitrile: Similar structure but lacks the nitro group.
2-Chloro-5-nitrobenzonitrile: Similar structure but lacks the bromine atom.
4-Chloro-2-nitrobenzonitrile: Similar structure but lacks the bromine atom.
Uniqueness
4-Bromo-5-chloro-2-nitrobenzonitrile is unique due to the presence of all three functional groups (bromine, chlorine, and nitro) on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
特性
IUPAC Name |
4-bromo-5-chloro-2-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O2/c8-5-2-7(11(12)13)4(3-10)1-6(5)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHZXOKXKJLCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] 4-methylbenzenesulfonate](/img/structure/B8238043.png)
![Bis[5-chloropyridin-2-yl] disulfide](/img/structure/B8238065.png)

![tert-butyl (3R)-3-[(2-aminophenyl)methylamino]pyrrolidine-1-carboxylate](/img/structure/B8238086.png)
![tert-butyl (3R)-3-[(2-nitrophenyl)methylamino]pyrrolidine-1-carboxylate](/img/structure/B8238091.png)
![tert-butyl 6-nitro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B8238094.png)
![tert-Butyl 5-ethyl-1H,3H,4H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B8238102.png)



![1-[Azido(4-chlorophenyl)methyl]-4-chlorobenzene](/img/structure/B8238143.png)



